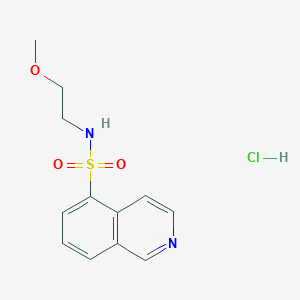

N-(2-methoxyethyl)isoquinoline-5-sulfonamide hydrochloride

Description

N-(2-Methoxyethyl)isoquinoline-5-sulfonamide hydrochloride is a synthetic sulfonamide derivative featuring a methoxyethyl substituent on the sulfonamide nitrogen. The compound’s structure combines an isoquinoline core with a sulfonamide group, which is commonly associated with kinase inhibition activity, particularly targeting protein kinase A (PKA) and protein kinase C (PKC) . Synthesis methods for related compounds (e.g., coupling sulfonamides with amines using carbodiimide reagents) suggest that this compound may be prepared via analogous routes involving N-(2-methoxyethyl)amine and isoquinoline-5-sulfonyl chloride intermediates .

Properties

IUPAC Name |

N-(2-methoxyethyl)isoquinoline-5-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S.ClH/c1-17-8-7-14-18(15,16)12-4-2-3-10-9-13-6-5-11(10)12;/h2-6,9,14H,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPLJAMFZSWAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)isoquinoline-5-sulfonamide hydrochloride typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-methoxyethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)isoquinoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-methoxyethyl)isoquinoline-5-sulfonamide hydrochloride is synthesized through a modular approach involving isoquinoline derivatives. The synthesis typically involves the reaction of isoquinoline-5-sulfonic acid with methoxyethylamine, followed by hydrochloride formation. The chemical structure can be represented as follows:

Antihypertensive and Vasodilatory Effects

Research indicates that isoquinoline sulfonamide derivatives exhibit vasodilatory activity. In vivo studies have demonstrated that these compounds can significantly increase arterial blood flow, making them potential candidates for treating hypertension. For instance, derivatives similar to this compound have shown comparable efficacy to established cardiovascular drugs like diltiazem when administered locally in animal models .

Protein Kinase Inhibition

This compound has been identified as a selective inhibitor of protein kinase B (PKB/Akt). This inhibition is crucial for developing cancer therapies, as PKB plays a significant role in cell proliferation and survival pathways. The compound exhibits an IC50 value of approximately 36 µM against its target, indicating moderate potency .

Study on Vasodilatory Activity

A study evaluated the vasodilatory effects of this compound in canine models. The results indicated a marked increase in blood flow after local administration, suggesting its potential utility in treating vascular disorders .

Inhibition of Protein Kinase B

In another investigation focusing on cancer therapeutics, the compound's ability to inhibit protein kinase B was assessed through various assays. The findings highlighted its effectiveness in reducing cell viability in cancer cell lines, supporting its role as a promising anticancer agent .

Summary of Applications

The applications of this compound can be summarized as follows:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)isoquinoline-5-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

N-(2-Aminoethyl)isoquinoline-5-sulfonamide Dihydrochloride (H9; CAS 116700-36-8)

- Structure: Substituted with a primary aminoethyl group instead of methoxyethyl.

- Molecular Formula : C₁₁H₁₅Cl₂N₃O₂S (MW: 324.23) .

- The dihydrochloride salt further improves aqueous solubility, making H9 suitable for in vitro assays requiring high solubility .

- Applications : Widely used as a PKA/PKC inhibitor in biochemical studies .

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide Dihydrochloride (H-8; CAS Unspecified)

- Structure: Features a methylaminoethyl group, introducing a secondary amine.

- Molecular Formula : Likely C₁₂H₁₇Cl₂N₃O₂S (estimated MW: ~338.26) .

- Key Differences :

- The methyl group adds moderate hydrophobicity, balancing solubility and membrane penetration.

- Methyl substitution may reduce off-target interactions compared to primary amines.

- Applications: Known for selective inhibition of cyclic nucleotide-dependent kinases .

1-Amino-N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-5-isoquinolinesulfonamide Hydrochloride (CAS 651306-95-5)

- Structure: Contains a phenylsulfonyl group and additional aminoethyl substituent.

- Molecular Formula : C₁₉H₂₂ClN₄O₄S₂ (MW: 470.99) .

- Key Differences: The bulky phenylsulfonyl group increases molecular weight and steric hindrance, likely reducing solubility but enhancing target specificity. Multiple amino groups may improve binding affinity to kinases with polar active sites.

- Applications: Potential use in targeted kinase inhibition due to structural complexity .

Structural and Physicochemical Comparison Table

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Solubility (Predicted) | logP (Estimated) |

|---|---|---|---|---|---|

| N-(2-Methoxyethyl)isoquinoline-5-sulfonamide HCl | Methoxyethyl | C₁₃H₁₇ClN₂O₃S | ~332.8 | Moderate | ~1.5 |

| H9 (CAS 116700-36-8) | Aminoethyl | C₁₁H₁₅Cl₂N₃O₂S | 324.23 | High | ~0.8 |

| H-8 Dihydrochloride | Methylaminoethyl | C₁₂H₁₇Cl₂N₃O₂S | ~338.26 | Moderate-High | ~1.2 |

| CAS 651306-95-5 | Phenylsulfonyl/aminoethyl | C₁₉H₂₂ClN₄O₄S₂ | 470.99 | Low-Moderate | ~2.8 |

Research Implications and Selectivity

- Methoxyethyl Substituent : The target compound’s methoxy group provides a balance between lipophilicity and solubility, making it advantageous for in vivo studies where tissue penetration is critical. Its moderate logP (~1.5) suggests better blood-brain barrier penetration compared to H9 but lower than CAS 651306-95-5 .

- Aminoethyl vs. Methoxyethyl: H9’s high solubility makes it ideal for aqueous assays, while the methoxy analog may excel in cellular uptake .

- Complex Derivatives : CAS 651306-95-5’s phenylsulfonyl group could enhance selectivity for kinases with hydrophobic binding pockets, though its low solubility may limit applications .

Biological Activity

N-(2-methoxyethyl)isoquinoline-5-sulfonamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of isoquinoline derivatives. Its chemical formula is , indicating the presence of a sulfonamide group which is often associated with various biological activities.

1. Vasodilatory Effects

Research has demonstrated that isoquinoline sulfonamide derivatives exhibit vasodilatory effects. A study evaluated the vasodilatory activity of N-(2-methoxyethyl)isoquinoline-5-sulfonamide in vivo, showing significant increases in arterial blood flow in canine models. The potency was particularly notable when the alkylene group was ethylene, suggesting that structural modifications can enhance biological activity .

2. Antioxidant and Neuroprotective Properties

Recent findings indicate that compounds related to isoquinoline structures may possess antioxidant properties. For example, derivatives have been shown to inhibit acetylcholinesterase (AChE), suggesting potential neuroprotective effects. In vitro assays demonstrated that these compounds could mitigate oxidative stress in neuronal cells, enhancing their viability under stress conditions .

3. Antimicrobial Activity

Isoquinoline derivatives, including N-(2-methoxyethyl)isoquinoline-5-sulfonamide, have been investigated for their antibacterial properties. Studies suggest that these compounds can interfere with bacterial proliferation by binding to nucleic acids, thereby inhibiting essential gene expression necessary for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as AChE, which plays a critical role in neurotransmitter regulation.

- Oxidative Stress Modulation : It may enhance antioxidant defenses by modulating glutathione levels and reducing myeloperoxidase activity in cells exposed to oxidative stress.

- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, affecting transcriptional regulation and potentially leading to antimicrobial effects .

Case Study 1: Vasodilatory Activity in Canines

A controlled study assessed the vasodilatory effects of N-(2-methoxyethyl)isoquinoline-5-sulfonamide on dogs. Results indicated that intravenous administration led to significant reductions in blood pressure and increased blood flow to targeted areas, comparable to established vasodilators like diltiazem.

Case Study 2: Neuroprotective Effects in Rodent Models

In a rodent model subjected to gamma radiation, treatment with N-(2-methoxyethyl)isoquinoline-5-sulfonamide resulted in improved behavioral outcomes and reduced markers of oxidative stress. The compound's ability to restore neurotransmitter levels further supports its potential as a neuroprotective agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(2-methoxyethyl)isoquinoline-5-sulfonamide hydrochloride?

- Methodology :

-

Step 1 : Start with the isoquinoline-5-sulfonamide core. Introduce the 2-methoxyethyl group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .

-

Step 2 : Optimize reaction conditions (solvent polarity, temperature) to minimize byproducts. For example, use DCM or THF as solvents and triethylamine as a base to neutralize HCl during sulfonamide formation .

-

Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via TLC or HPLC .

-

Step 4 : Hydrochloride salt formation: Treat the free base with HCl gas or concentrated HCl in anhydrous ether .

- Critical Parameters :

-

Monitor reaction progress using LC-MS to detect intermediates.

-

Ensure anhydrous conditions to prevent hydrolysis of sensitive functional groups .

Q. How can researchers confirm the structural identity of this compound?

- Characterization Techniques :

- NMR Spectroscopy : Use - and -NMR to verify the methoxyethyl group (δ ~3.2–3.6 ppm for OCH) and sulfonamide protons (δ ~7.5–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1300 cm) and N-H stretches (~3300 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) with theoretical mass calculations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Approach :

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .

- Apply cheminformatics tools to predict solubility, stability, and reactivity of intermediates (e.g., pK of the sulfonamide group) .

- Case Study :

- For analogous sulfonamides, reaction path searches using Gaussian 16 reduced optimization time by 40% by predicting optimal solvent/base combinations .

Q. How should researchers address contradictions in biological activity data for sulfonamide derivatives?

- Analytical Framework :

- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., N-methylisoquinoline-5-sulfonamide ) to identify trends in substituent effects.

- Experimental Validation :

- Test the compound against multiple cell lines or enzyme assays (e.g., carbonic anhydrase isoforms) to rule out assay-specific artifacts .

- Use kinetic studies (e.g., SPR or ITC) to measure binding affinities and correlate with structural features (e.g., methoxyethyl chain length) .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodology :

- pH Optimization : Conduct stability studies across pH 3–8 (e.g., phosphate buffers) to identify degradation pathways (e.g., hydrolysis of the sulfonamide group) .

- Lyophilization : Formulate as a lyophilized powder to enhance shelf life, with mannitol or trehalose as cryoprotectants .

- Excipient Screening : Use cyclodextrins or surfactants (e.g., Poloxamer 188) to solubilize the compound without destabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.